

An In-depth Technical Guide to Cy3.5 for Nucleic Acid Labeling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy3.5

Cat. No.: B12953943

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cy3.5

Cyanine 3.5 (**Cy3.5**) is a synthetic fluorescent dye belonging to the cyanine family, known for its bright orange-red fluorescence.[1] It is a valuable tool in molecular biology and related fields for the fluorescent labeling of nucleic acids (DNA and RNA). Its high molar extinction coefficient and good quantum yield contribute to its strong fluorescent signal, making it suitable for a variety of sensitive detection methods.[2] **Cy3.5** is characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings, a structure that dictates its spectral properties.[3]

This dye is commonly used in a range of applications, including fluorescence microscopy, DNA microarrays, fluorescence in situ hybridization (FISH), and flow cytometry.[1][4] The ability to covalently attach **Cy3.5** to nucleic acids allows for precise tracking and quantification in these and other experimental setups. The most common method for labeling nucleic acids with **Cy3.5** is through the use of an N-hydroxysuccinimide (NHS) ester derivative, which readily reacts with primary amino groups introduced into the nucleic acid structure.[2]

Core Properties of Cy3.5

The photophysical properties of **Cy3.5** are crucial for designing and interpreting fluorescence-based experiments. These properties can be influenced by the local molecular environment.

Property	Value
Excitation Maximum (λ_{ex})	~581 - 591 nm
Emission Maximum (λ_{em})	~596 - 604 nm
Molar Extinction Coefficient (ϵ)	116,000 - 125,000 M ⁻¹ cm ⁻¹
Fluorescence Quantum Yield (Φ)	~0.15 - 0.35
Stokes Shift	~15 nm

Note: The exact spectral properties can vary depending on the solvent, pH, and conjugation state.

Comparative Analysis with Other Common Dyes

The selection of a fluorescent dye is a critical decision in experimental design. Below is a comparison of **Cy3.5** with other commonly used fluorescent dyes in a similar spectral range.

Dye	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (M ⁻¹ cm ⁻¹)	Quantum Yield (Φ)	Relative Brightness ($\epsilon \times \Phi$)
Cy3.5	~581 - 591	~596 - 604	~116,000	~0.35	~40,600
Cy3	~550	~570	150,000	>0.15	>22,500
Alexa Fluor 555	~555	~565	150,000	Not explicitly stated, but conjugates are consistently reported as brighter than Cy3 conjugates.	> Cy3
ATTO 550	554	576	120,000	0.80	96,000

Experimental Protocols

Labeling of Amino-Modified Oligonucleotides with Cy3.5 NHS Ester

This protocol describes the covalent attachment of **Cy3.5** NHS ester to oligonucleotides containing a primary amine modification.

Materials:

- Amino-modified oligonucleotide
- **Cy3.5** NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.0[2]
- Nuclease-free water
- Purification supplies (e.g., ethanol, sodium acetate, size-exclusion chromatography columns, or HPLC system)

Procedure:

- **Oligonucleotide Preparation:** Dissolve the amino-modified oligonucleotide in nuclease-free water or a buffer that does not contain primary amines (e.g., TE buffer at pH 8.0) to a stock concentration of 1 mM. It is critical to avoid buffers like Tris, as they will compete for reaction with the NHS ester.[2]
- **Dye Preparation:** Allow the vial of **Cy3.5** NHS ester to equilibrate to room temperature before opening. Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This solution should be prepared fresh for each labeling reaction due to the susceptibility of NHS esters to hydrolysis.[2]
- **Labeling Reaction:**

- In a microcentrifuge tube, combine 20-30 nmol of the amino-modified oligonucleotide with the labeling buffer to a final volume of approximately 180 μ L.[\[2\]](#)
- Add 20 μ L of the 10 mg/mL **Cy3.5** NHS ester stock solution to the oligonucleotide solution.[\[2\]](#)
- Gently vortex the reaction mixture.
- Incubate for 2-4 hours at room temperature in the dark. To prevent photobleaching, it is advisable to wrap the tube in aluminum foil.[\[2\]](#) For potentially higher labeling efficiency, the reaction can be incubated overnight at 4°C.[\[2\]](#)
- Purification of the Labeled Oligonucleotide: It is crucial to remove the unreacted dye. Several methods can be employed:
 - Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour, then centrifuge to pellet the labeled oligonucleotide. Wash the pellet with 70% ethanol.
 - Size-Exclusion Chromatography: Use a gel filtration column (e.g., Sephadex G-25) to separate the larger labeled oligonucleotide from the smaller, unreacted dye molecules.
 - High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for purifying labeled oligonucleotides and provides a high degree of purity.

Labeling of Nucleic Acids via Phosphoramidite Chemistry

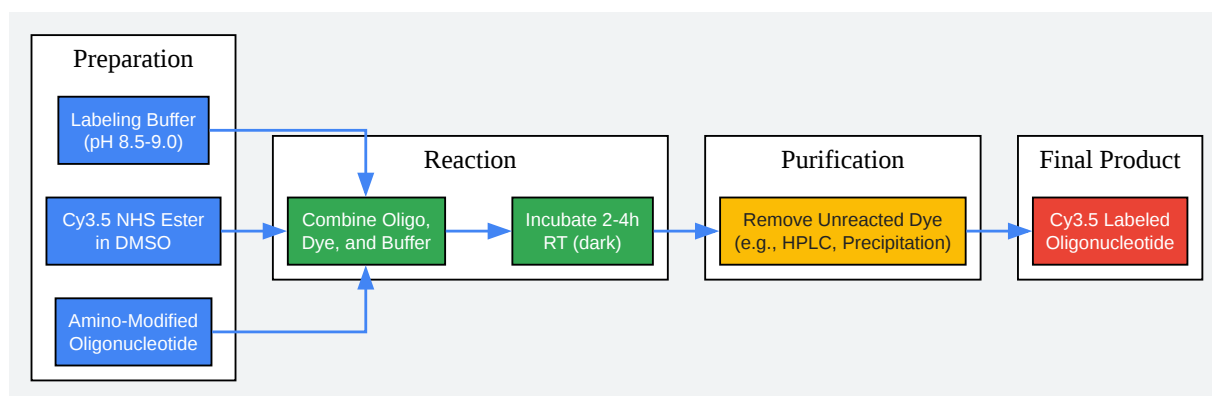
Cy3.5 can also be incorporated into oligonucleotides during solid-phase synthesis using a **Cy3.5** phosphoramidite reagent. This method allows for precise, site-specific labeling at the 5' end, 3' end, or internally.

General Procedure:

- The **Cy3.5** phosphoramidite is coupled to the growing oligonucleotide chain on the solid support using standard automated DNA/RNA synthesis cycles.

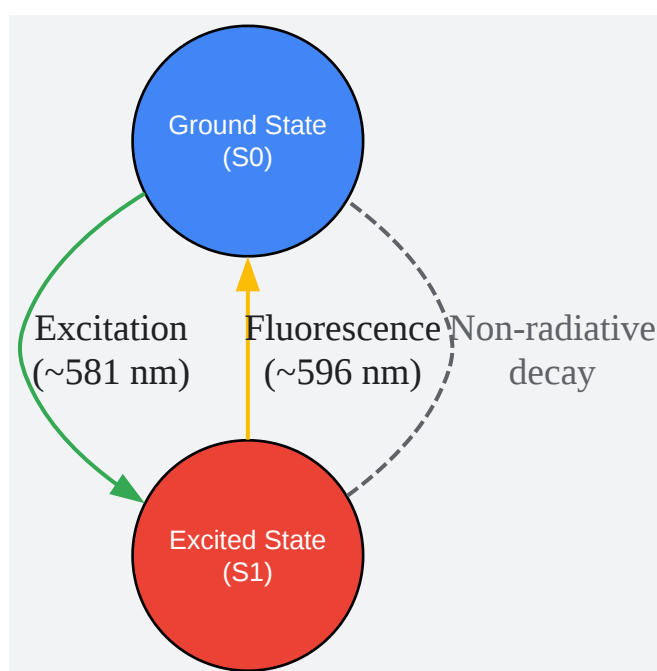
- Special care should be taken during the deprotection step. It is often recommended to use milder deprotection conditions (e.g., room temperature ammonium hydroxide) to avoid degradation of the cyanine dye.[3] Using base monomers with labile protecting groups can shorten the required deprotection time at elevated temperatures.[3]

Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for labeling an amino-modified oligonucleotide with **Cy3.5** NHS ester.



[Click to download full resolution via product page](#)

Caption: Simplified Jablonski diagram illustrating the fluorescence mechanism of **Cy3.5**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cy3 phosphoramidite | AAT Bioquest [aatbio.com]
- 4. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Cy3.5 for Nucleic Acid Labeling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12953943#introduction-to-cy3-5-for-nucleic-acid-labeling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com